molecular formula C14H17F3O B2730080 [3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol CAS No. 2375270-55-4

[3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B2730080
CAS No.: 2375270-55-4
M. Wt: 258.284
InChI Key: AHYKNEJEYUHKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol (CAS 2375270-55-4) is an organic compound with the molecular formula C 14 H 17 F 3 O and a molecular weight of 258.28 g/mol . This benzyl alcohol derivative is characterized by a cyclohexyl substituent and a trifluoromethyl group on the phenyl ring. The distinct chemical structure, featuring these hydrophobic and electron-withdrawing moieties, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is typically supplied as a high-purity material for use in laboratory research and development. Its structural features are often sought after in the synthesis of more complex molecules for various research applications, including as a building block in drug discovery and materials science. Structural analogs of this compound, such as Cyclohexyl(3-(trifluoromethyl)phenyl)methanol (CAS 1183567-28-3), are documented in scientific literature for research use, highlighting the interest in this class of compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYKNEJEYUHKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Alkylation and Cyclohexanone Condensation

The foundational step in the patented synthesis (WO2013113915A1) involves reacting 4-bromo-3-(trifluoromethyl)benzyl bromide with an i-propylmagnesium chloride–lithium chloride complex in a heptane/THF solvent system (5–10°C). This generates a benzylmagnesium intermediate that undergoes nucleophilic addition to cyclohexanone, yielding 3-trifluoromethyl-4-cyclohexylbenzaldehyde as a key precursor.

Critical Parameters :

  • Solvent polarity: THF co-solvent enhances Grignard reactivity by stabilizing the magnesium complex.
  • Temperature control: Maintaining ≤10°C prevents ketone enolization and side reactions.

Acid-Catalyzed Cyclization and Isolation

Post-condensation, treatment with 90% sulfuric acid at 20–25°C induces cyclization to form 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde. The patent emphasizes in situ phase separation using heptanes to remove magnesium salts, achieving >95% purity before hydrogenation.

Halogenation-Hydrolysis Sequences

Bromination with N-Bromosuccinimide (NBS)

Radical bromination of 4-cyclohexyl-3-(trifluoromethyl)toluene using NBS in sulfuric/trifluoroacetic acid (0–5°C) introduces the benzyl bromide functionality. This step exhibits 88% conversion efficiency but requires rigorous exclusion of moisture to avoid hydrolysis.

Table 1: Halogenation Conditions and Outcomes

Halogenating Agent Solvent Temperature (°C) Yield (%)
NBS H2SO4/TFA 0–5 88
1,3-Dibromo-5,5-DMH Heptane/THF -10–20 76

Hydrolysis to Methanol Derivative

The benzyl bromide intermediate undergoes hydrolysis using aqueous NaOH (2M) in toluene at 25°C. Neutralization with HCl followed by extraction with ethyl acetate yields crude [3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol, which is purified via recrystallization from acetone/water (purity >99% by HPLC).

Catalytic Hydrogenation of Ketone Intermediates

Ketone Synthesis via Claisen-Schmidt Condensation

J-STAGE researchers demonstrated an alternative route starting with 4-methylacetophenone, which undergoes base-catalyzed condensation with ethyl trifluoroacetate in THF. Sodium hydride (2.2 equiv.) facilitates enolate formation at 0°C, followed by trifluoroacetylation to yield 4-(2,2,2-trifluoroacetyl)methylbenzene.

Hydrogenation and Alcohol Isolation

Palladium on carbon (5% w/w) catalyzes the hydrogenation of the trifluoroacetyl group in methanol under 20 bar H2, achieving 81% yield. The methanol derivative is isolated via sequential washing with n-hexane and dichloromethane, followed by vacuum drying.

Suzuki Cross-Coupling Approaches

Boronic Acid Synthesis and Coupling

A less conventional method involves Suzuki coupling between 4-bromo-3-(trifluoromethyl)phenylboronic acid and cyclohexylzinc chloride. Tetrakis(triphenylphosphine)palladium(0) in methanol (90–110°C) facilitates biaryl bond formation, though yields remain moderate (65–72%) due to steric hindrance from the trifluoromethyl group.

Post-Coupling Reduction

The biphenyl intermediate undergoes Luche reduction (NaBH4/CeCl3 in ethanol) to convert the ketone to methanol, avoiding over-reduction to methyl groups. This step highlights the necessity of lanthanide additives to modulate borohydride reactivity.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency

Method Steps Total Yield (%) Purity (%) Scalability
Grignard-Hydrogenation 5 68 99.5 High
Halogenation-Hydrolysis 4 72 98.8 Moderate
Claisen-Schmidt Route 3 81 99.0 Low
Suzuki Coupling 4 58 97.5 Moderate

Key observations:

  • The Grignard route offers superior scalability but requires stringent temperature control.
  • The Claisen-Schmidt method achieves the highest yield but is limited to small-scale synthesis due to sodium hydride handling risks.

Industrial-Scale Purification Challenges

Crystallization Optimization

The liquid nature of this compound at room temperature complicates crystallization. Patent data recommend using toluene/water mixtures (1:3 v/v) at −20°C to induce slow crystallization, yielding needle-like crystals with 99.5% purity.

Chromatographic Refinement

Silica gel chromatography (ethyl acetate/hexane, 1:4) effectively separates regioisomers, particularly the 2-cyclohexyl-5-(trifluoromethyl) byproduct, which co-elutes in polar solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the trifluoromethyl group or the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (dichloromethane, ethanol).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound to investigate the interactions between trifluoromethylated molecules and biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting specific diseases, leveraging its unique chemical properties to enhance drug efficacy and selectivity .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials .

Mechanism of Action

The mechanism of action of [3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It interacts with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural or functional group similarities to [3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol (Table 1):

Table 1: Key Structural Analogs and Similarity Metrics

Compound Name CAS RN Substituents Similarity Score Molecular Weight (g/mol)
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol 56456-48-5 Cl (3-), CF₃O (4-) 0.78 240.62
[3-Ethyl-5-(trifluoromethyl)phenyl]methanol 2639450-86-3 C₂H₅ (3-), CF₃ (5-) N/A 204.20
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol 613239-75-1 CF₃-pyridyl (4-) N/A 253.21
(3-Methoxy-5-methylphenyl)methanol 119650-44-1 OCH₃ (3-), CH₃ (5-) 0.68 152.19

Similarity scores (0–1 scale) derived from structural and functional group alignment .

Key Comparative Features

Steric and Hydrophobic Effects
  • Cyclohexyl vs. Ethyl/Chloro Groups: The cyclohexyl group in the target compound increases steric hindrance compared to the ethyl group in [3-Ethyl-5-(trifluoromethyl)phenyl]methanol (MW 204.2 g/mol) . This bulkiness may reduce solubility in polar solvents (e.g., water) but enhance lipid membrane permeability.
  • Trifluoromethyl vs. Methoxy/Chloro: The CF₃ group in the target compound and analogs like [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol (MW 253.21 g/mol) provides higher chemical inertness compared to methoxy (-OCH₃) or chloro (-Cl) substituents, which are more reactive .
Thermal and Physical Properties
  • Melting Points: While data for the target compound is unavailable, analogs with trifluoromethyl groups exhibit elevated melting points (e.g., [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol: 123–124°C ). The cyclohexyl group may further increase melting points due to crystalline packing efficiency.
  • Boiling Points: Trifluoromethyl groups generally reduce boiling points relative to hydroxyl or amino analogs due to decreased hydrogen bonding .

Functional Group Impact on Reactivity

  • Hydroxyl Group: The -CH₂OH moiety enables esterification or oxidation reactions, as seen in the synthesis of pyrimidine derivatives (e.g., 4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid) .
  • Electrophilic Substitution : The trifluoromethyl group deactivates the aromatic ring, directing electrophilic attacks to the 2- or 4-positions, a pattern observed in halogenation or nitration of similar compounds .

Biological Activity

[3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. The trifluoromethyl group is particularly notable for enhancing the compound's lipophilicity, which affects its interaction with biological membranes and molecular targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to modulate the activity of various proteins involved in cellular signaling pathways. This modulation can lead to diverse biological effects, depending on the target and context of use.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although specific mechanisms and efficacy in various cancer models require further investigation.
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit certain enzymes, which could be beneficial in treating diseases characterized by abnormal enzyme activity.
  • Receptor Modulation : There is potential for this compound to act as a modulator of specific receptors, influencing pathways related to metabolism and cell proliferation .

Case Study 1: Anticancer Potential

In a study evaluating various trifluoromethylated compounds, this compound was identified as a candidate for further testing due to its structural properties. In vitro assays demonstrated that the compound inhibited the growth of cancer cell lines, showing promise as a lead compound for drug development targeting specific types of tumors.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18Inhibition of proliferation

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes revealed that it acts as an inhibitor for certain metabolic enzymes. This inhibition could potentially lead to altered metabolic pathways in treated cells.

EnzymeInhibition (%) at 10 µMK_i (µM)
CYP1A2705.2
CYP2D6508.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.